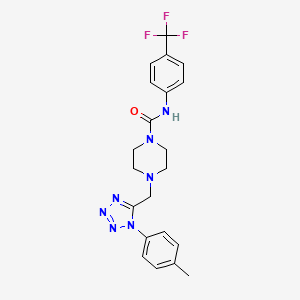
4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H22F3N7O and its molecular weight is 445.45. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glycine Transporter 1 Inhibition
One of the applications of compounds structurally related to 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide is as a glycine transporter 1 (GlyT1) inhibitor. Yamamoto et al. (2016) discussed the development of a compound with potent GlyT1 inhibitory activity and favorable pharmacokinetics, which could influence cerebrospinal fluid glycine levels in rats (Yamamoto et al., 2016).
Soluble Epoxide Hydrolase Inhibition
Research by Thalji et al. (2013) identified derivatives from high-throughput screening as inhibitors of soluble epoxide hydrolase. These compounds, which share structural similarities with the query compound, showed promise as tool compounds for in vivo studies in various disease models (Thalji et al., 2013).
Antimicrobial Activity
A study by Jadhav et al. (2017) synthesized compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, bearing structural resemblance to the query compound. These synthesized compounds exhibited moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).
Antiviral and Antimicrobial Properties
Reddy et al. (2013) developed new derivatives of piperazine with febuxostat, showing promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. These findings indicate potential applications in both antiviral and antimicrobial domains (Reddy et al., 2013).
Anti-Inflammatory and Analgesic Agents
In 2020, Abu‐Hashem et al. discussed the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, related in structure to the query compound, showed potential as therapeutic agents in inflammation and pain management (Abu‐Hashem et al., 2020).
Structure Characterisation and Synthesis
Lv et al. (2013) focused on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing a piperazine moiety, highlighting the importance of structural analysis in developing new compounds (Lv et al., 2013).
properties
IUPAC Name |
4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N7O/c1-15-2-8-18(9-3-15)31-19(26-27-28-31)14-29-10-12-30(13-11-29)20(32)25-17-6-4-16(5-7-17)21(22,23)24/h2-9H,10-14H2,1H3,(H,25,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNGSETUFGLXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2472509.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2472512.png)
![3-Cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2472514.png)
![2-[(2-Phenoxyethyl)Thio]Acetic Acid](/img/structure/B2472518.png)
![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2472520.png)
![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2472521.png)
![11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B2472522.png)
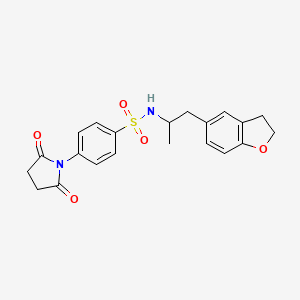
![N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]prop-2-enamide](/img/structure/B2472524.png)
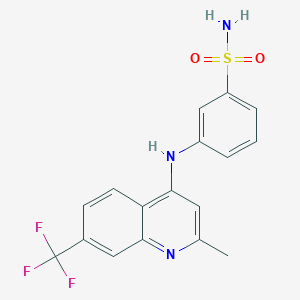
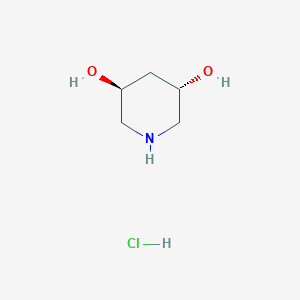
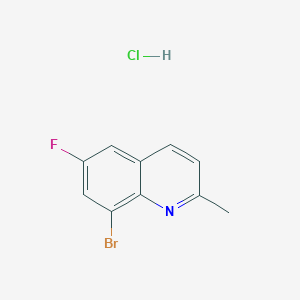
![N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2472528.png)
![N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide](/img/structure/B2472531.png)